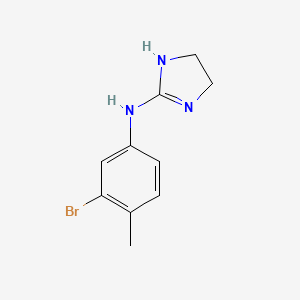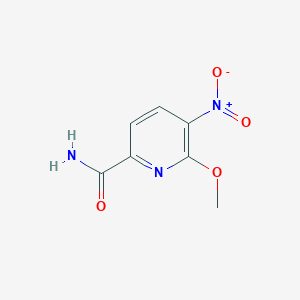
6-Methoxy-5-nitropyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-5-nitropyridine-2-carboxamide is a chemical compound with the molecular formula C7H7N3O4 and a molecular weight of 197.15 g/mol It is a derivative of pyridine, characterized by the presence of methoxy and nitro functional groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-nitropyridine-2-carboxamide typically involves the nitration of methoxypyridine derivatives. One common method involves the reaction of 6-methoxypyridine-2-carboxamide with nitric acid under controlled conditions to introduce the nitro group at the 5-position of the pyridine ring . The reaction conditions, such as temperature and concentration of reagents, are carefully optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-5-nitropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy or nitro groups.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Methoxy-5-nitropyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of 6-Methoxy-5-nitropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-nitropyridine: Similar structure but lacks the carboxamide group.
5-Nitropyridine-2-carboxamide: Similar structure but lacks the methoxy group.
6-Methoxy-2-pyridinecarboxamide: Similar structure but lacks the nitro group.
Uniqueness
6-Methoxy-5-nitropyridine-2-carboxamide is unique due to the presence of both methoxy and nitro groups on the pyridine ring, along with the carboxamide functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C7H7N3O4 |
|---|---|
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
6-methoxy-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C7H7N3O4/c1-14-7-5(10(12)13)3-2-4(9-7)6(8)11/h2-3H,1H3,(H2,8,11) |
Clave InChI |
ITYHHDMRCSTNFX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=N1)C(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13158446.png)
![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal](/img/structure/B13158451.png)

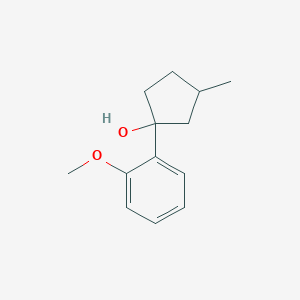

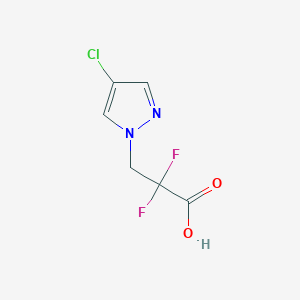
![4-([1-(Bromomethyl)cyclopropyl]methyl)oxane](/img/structure/B13158481.png)
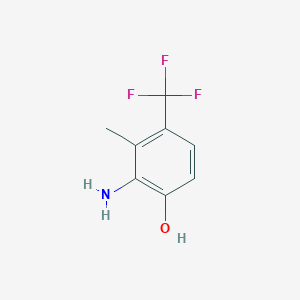
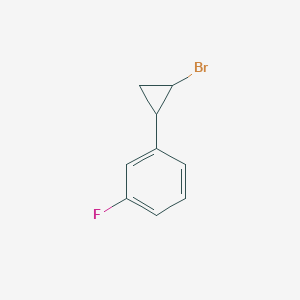
![[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158491.png)

![1-[4-(1-Aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13158510.png)
